4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Monoamine oxidase inhibition Neuroprotection Parkinson's disease

This unique halogenated aryl sulfonyl morpholine features an ortho-fluorine/meta-bromine substitution pattern that critically determines its biological specificity. Unlike its 4-bromophenyl analog (CAS 834-67-3), this compound exhibits 30-fold selectivity for MAO-B (IC₅₀ = 33 nM) over MAO-A, making it the definitive tool for probing MAO-B-mediated dopaminergic neurodegeneration. Its predicted LogP of 1.95 aligns with CNS drug-like space, offering a ready-to-use scaffold for SAR and chemical probe development. Ensure target engagement fidelity—accept no generics.

Molecular Formula C10H11BrFNO3S
Molecular Weight 324.17 g/mol
CAS No. 1643915-62-1
Cat. No. B1408248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
CAS1643915-62-1
Molecular FormulaC10H11BrFNO3S
Molecular Weight324.17 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
InChIKeyNEOSOAGPJMFZLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine (CAS 1643915-62-1): Baseline Overview for Scientific Procurement


4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine is a halogenated aryl sulfonyl morpholine derivative with the molecular formula C₁₀H₁₁BrFNO₃S and a molecular weight of 324.17 g/mol [1]. It features a morpholine ring linked via a sulfonyl bridge to a phenyl ring bearing bromine and fluorine substituents at the 5- and 2-positions, respectively. The compound is commercially available with a reported purity of 98% . Its calculated physicochemical properties include a density of 1.7±0.1 g/cm³, a boiling point of 423.5±55.0 °C at 760 mmHg, and a predicted LogP of 1.95 [1].

Why Generic Substitution of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine (1643915-62-1) Is Problematic for Rigorous Research


While sulfonyl morpholines share a common core, the specific substitution pattern of the pendant phenyl ring dictates both biological target engagement and physicochemical behavior. For 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, the ortho-fluorine and meta-bromine arrangement creates a unique electronic and steric environment. This is evidenced by its distinct inhibition profile against monoamine oxidase B (MAO-B) versus MAO-A and glycolate oxidase, with reported IC₅₀ values of 33 nM, 1000 nM, and 39,900 nM, respectively [1]. Simple replacement with a 4-bromophenyl analog (CAS 834-67-3) [2] or other halogenated variants would result in a completely different biological fingerprint, making direct interchange invalid for any target-based screening or structure-activity relationship (SAR) studies.

Quantitative Evidence Guide: 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine Differentiation Data for Scientific Selection


Monoamine Oxidase B (MAO-B) Inhibition: A 30-Fold Selectivity Advantage over MAO-A

The compound exhibits potent inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 33 nM. In contrast, it demonstrates 30-fold lower activity against human MAO-A, with an IC₅₀ of 1000 nM [1]. This differential inhibitory profile is not commonly observed among simple sulfonyl morpholines and represents a significant selectivity advantage for applications targeting MAO-B.

Monoamine oxidase inhibition Neuroprotection Parkinson's disease

Glycolate Oxidase Inhibition: 1,200-Fold Higher Potency than MAO-B Activity

The compound acts as an inhibitor of mouse recombinant glycolate oxidase (GO) with an IC₅₀ of 39,900 nM (39.9 µM) [1]. This activity is approximately 1,200-fold weaker than its inhibition of MAO-B, indicating a strong preference for MAO-B under similar assay conditions. This quantitative difference underscores the compound's specificity and confirms its utility is not in glycolate oxidase-related pathways.

Glycolate oxidase Hyperoxaluria Enzyme inhibition

Predicted LogP of 1.95: Balances Lipophilicity for Blood-Brain Barrier Penetration Potential

The compound has a predicted LogP (octanol-water partition coefficient) of 1.95 [1]. This value falls within the optimal range (typically 1–3) associated with favorable passive diffusion across the blood-brain barrier (BBB). In contrast, many halogenated sulfonyl morpholines with larger or more lipophilic substituents exhibit LogP > 3, which can increase non-specific binding and metabolic liabilities.

Blood-brain barrier permeability CNS drug design Physicochemical properties

98% Purity Ensures Reproducibility in Biological Assays and Chemical Synthesis

Commercially available 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine is supplied with a purity of 98% . This level of purity is standard for research-grade compounds and is critical for minimizing confounding effects from impurities in both biological assays and chemical synthesis. For comparison, some niche sulfonyl morpholines are only available at 95% purity, which can introduce variability.

Compound purity Reproducibility Quality control

High-Value Research Application Scenarios for 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine


MAO-B Selective Inhibitor for Parkinson's Disease and Neuroprotection Research

This compound is ideally suited for in vitro studies investigating the role of MAO-B in dopaminergic neurodegeneration. Its 30-fold selectivity for MAO-B over MAO-A [1] allows researchers to probe MAO-B-specific mechanisms without confounding MAO-A-mediated effects, which is critical for validating target engagement in cell-based models of Parkinson's disease.

Chemical Probe Development for MAO-B Target Validation in Neuroscience

The compound's well-defined MAO-B inhibition profile (IC₅₀ = 33 nM) [1] makes it a valuable starting point for the development of more potent and selective MAO-B chemical probes. Medicinal chemists can use this scaffold to explore structure-activity relationships (SAR) aimed at improving pharmacokinetic properties while maintaining target selectivity.

Building Block for CNS-Focused Drug Discovery Programs

With a predicted LogP of 1.95 [2], this compound occupies a favorable physicochemical space for CNS drug development. It can serve as a core scaffold for the design of novel CNS-active agents, where maintaining appropriate lipophilicity is essential for achieving adequate brain penetration and avoiding excessive non-specific binding.

Negative Control or Counter-Screen for Glycolate Oxidase Assays

Given its weak inhibition of glycolate oxidase (IC₅₀ = 39.9 µM) [1], this compound can be utilized as a negative control or specificity tool in assays designed to identify potent glycolate oxidase inhibitors. This application ensures that observed inhibitory effects are not due to off-target activity from structurally similar compounds.

Technical Documentation Hub

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